2-(4-Butoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Butoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a butoxy group and two fluorine atoms on the phenyl ring, along with a dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-butoxy-2,5-difluorophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid moiety to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include phenol derivatives, alcohols, and substituted phenyl compounds .
Scientific Research Applications
2-(4-Butoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biological probe due to its boronic acid moiety, which can interact with biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Butoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and drug delivery systems. The boronic acid moiety interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-2,5-difluorophenylboronic acid
- 4-Butoxy-2,3-difluorophenylboronic acid
- 4-Butoxy-2,5-difluorophenyl)methanol
Uniqueness
2-(4-Butoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane moiety, which enhances its stability and reactivity compared to other boronic acids. This makes it particularly valuable in synthetic chemistry and material science .
Properties
Molecular Formula |
C16H23BF2O3 |
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Molecular Weight |
312.2 g/mol |
IUPAC Name |
2-(4-butoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BF2O3/c1-6-7-8-20-14-10-12(18)11(9-13(14)19)17-21-15(2,3)16(4,5)22-17/h9-10H,6-8H2,1-5H3 |
InChI Key |
CECFCQOXPFUCEG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCCCC)F |
Origin of Product |
United States |
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